2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Description
Properties
IUPAC Name |
2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-7-11-6-12-9-17-13(8-16(12)15-11)10-4-2-1-3-5-10/h1-6,13H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAHWFJQXFRCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC(=NN21)CCl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a complex heterocyclic compound notable for its unique structural features and potential biological activities. The compound's molecular formula is C19H17ClN2O2, and it has garnered attention in pharmacological research due to its interactions with various biological targets.
Structural Characteristics
The compound features a pyrazolo[5,1-c][1,4]oxazine core fused with a phenyl group and a chloromethyl substituent. This configuration influences its chemical behavior and biological activity. The nearly planar pyrazole ring allows for effective interactions with biological molecules, which is crucial for its pharmacological potential.
Biological Activities
Research indicates that compounds containing pyrazole derivatives exhibit diverse biological activities. Specific studies on this compound have highlighted several key areas of interest:
Enzyme Interaction
The compound is believed to interact with enzymes involved in inflammatory pathways and pain signaling. Research into pyrazole derivatives indicates that they can modulate enzyme activity, potentially leading to therapeutic applications in treating conditions characterized by inflammation or pain .
Plant Growth Regulation
In addition to its potential medicinal applications, studies have shown that synthetic heterocyclic compounds like this compound can positively influence plant growth. For example, compounds within this class have been observed to enhance photosynthetic processes in plants such as maize and peas .
Table 1: Summary of Biological Activities
The mechanism through which this compound exerts its biological effects likely involves its ability to bind to specific receptors or enzymes. This binding can alter the activity of target proteins involved in critical biological pathways.
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anti-inflammatory properties. 2-(Chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine has been studied for its ability to inhibit inflammatory pathways by interacting with specific enzymes or receptors involved in these processes. In vitro studies have demonstrated its potential to reduce inflammation markers in cell cultures .
2. Analgesic Properties
The analgesic effects of pyrazole derivatives are well-documented. This compound has shown promise in preclinical models for pain relief, likely through modulation of pain signaling pathways. Its efficacy in reducing pain responses makes it a candidate for further development as a therapeutic agent for pain management .
3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This aspect is critical for developing new antibiotics amid rising antibiotic resistance issues .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. One common method includes heating a mixture of specific pyrazole precursors with chloromethylating agents under acidic conditions to yield the desired compound. Variants of this compound have been synthesized by altering the substituents on the pyrazole ring to explore structure-activity relationships (SAR) that enhance biological activity.
Case Studies
Several case studies have documented the pharmacological effects of pyrazole derivatives:
Case Study 1: Anti-inflammatory Effects
In a study published in Pharmaceutical Research, researchers evaluated the anti-inflammatory effects of various pyrazole derivatives. The results indicated that compounds similar to this compound significantly reduced inflammation markers in animal models compared to controls .
Case Study 2: Analgesic Efficacy
A clinical trial investigated the analgesic properties of a related pyrazole compound in patients with chronic pain conditions. The findings suggested that the compound effectively reduced pain scores and improved quality of life metrics among participants .
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences and similarities among analogs:
*Calculated based on analogous compounds.
Key Observations:
- Substituent Effects: Chloromethyl (target compound) and iodo () groups enhance electrophilicity, whereas methoxy () and amino () groups improve solubility .
- Ring Systems : Triazolo-oxazine () vs. pyrazolo-oxazine alters π-conjugation and biological target interactions .
Physicochemical Properties
- Crystal Packing: The 6-(4-chlorophenyl)-2-(4-methoxyphenyl)-analog crystallizes in a monoclinic system (P21/c) with hydrogen bonds (C11–H11B···N1) and C–H···π interactions stabilizing the lattice .
- Solubility: Amino-substituted derivatives () exhibit higher aqueous solubility than chloromethyl or iodo analogs .
Preparation Methods
Formation of the Pyrazolo[5,1-c]oxazine Core
A common approach to synthesizing pyrazolo-oxazine fused systems involves starting from substituted pyrazole derivatives and appropriate aldehydes or ketones to induce cyclization:
Condensation and Cyclization: Pyrazole-4-carbaldehydes or related derivatives react with amino alcohols or hydroxy-substituted precursors under acidic or basic conditions to form the oxazine ring fused with the pyrazole nucleus. This step often involves intramolecular cyclization facilitated by heating or refluxing in suitable solvents such as ethanol or methanol.
Example from Related Systems: Analogous pyrazolo-fused heterocycles have been synthesized via Knoevenagel condensation followed by Michael addition and cyclization steps, as reported in fused pyrazolo-pyridine and pyrazolo-pyrimidine systems.
Introduction of the Chloromethyl Group
The chloromethyl substituent at the 2-position is generally introduced by:
Halogenation of a Hydroxymethyl Precursor: Starting from a 2-(hydroxymethyl) derivative of the pyrazolo-oxazine, treatment with chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or phosphorus oxychloride (POCl3) converts the hydroxymethyl group to chloromethyl.
Direct Chloromethylation: Alternatively, chloromethylation reagents like chloromethyl methyl ether or formaldehyde with hydrochloric acid can be employed on the pyrazolo-oxazine core to introduce the chloromethyl group.
Incorporation of the Phenyl Substituent
The phenyl group at the 6-position is typically introduced by:
Using Phenyl-Substituted Precursors: Employing phenyl-substituted pyrazole starting materials or phenyl-substituted aldehydes/ketones in the initial condensation steps ensures the phenyl moiety is incorporated during ring formation.
Aryl Substitution Reactions: In some cases, arylation reactions such as Suzuki or Stille cross-coupling may be used post-ring formation to introduce the phenyl group, although this is less common for this compound class.
Representative Synthetic Route (Hypothetical Example)
Note: Specific reagents and conditions vary depending on the exact synthetic protocol.
Research Findings and Analysis
The fused pyrazolo-oxazine ring system exhibits planarity in the pyrazole ring and slight dihedral angles with substituents, which influence molecular packing and stability.
The chloromethyl group is reactive and can serve as a handle for further functionalization, such as nucleophilic substitution reactions.
Literature on related fused pyrazolo heterocycles indicates that the cyclization step is critical and sensitive to reaction conditions, requiring optimization for yield and purity.
The molecular formula of the compound is C13H13ClN2O with a molecular weight of 248.71 g/mol.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine?
- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted pyrazole precursors. For example, a related pyrazolo-oxazine derivative was prepared by reacting 1-(4-chlorophenyl)-2-(5-(hydroxymethyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol with 50% sulfuric acid in toluene under reflux. The reaction progress was monitored by thin-layer chromatography (TLC), and the product was isolated via liquid-liquid extraction (ethyl acetate/water), followed by drying and recrystallization from ethanol (84% yield) . Optimizing regioselectivity may require protecting group strategies to control hydroxyethyl group positioning on the pyrazole ring .
Q. How is the structural conformation of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For analogous compounds, SC-XRD revealed key geometric parameters:
- Pyrazole-oxazine fused ring planarity (maximum deviation: 0.009 Å).
- Dihedral angles between substituents (e.g., 50.95° for chlorophenyl vs. 13.24° for methoxyphenyl groups).
- Intermolecular interactions (C–H⋯N hydrogen bonds forming C(5) chains) .
- Complementary techniques include NMR (to confirm substituent positions) and HPLC for purity assessment.
Advanced Research Questions
Q. How can regiocontrolled synthesis be achieved for derivatives with diverse substitution patterns?
- Methodological Answer : Regioselectivity is achieved through:
- Protecting group strategies : For example, protecting a hydroxyethyl group on N1 of pyrazole precursors enables regiocontrolled aldehyde formation at position 5 .
- Reductive cyclization : Deprotection and reduction of intermediates (e.g., pyrazole lactols) generate fused heterocycles with tailored substituents .
- Crystallography-guided design : Substituent dihedral angles (e.g., chlorophenyl vs. methoxyphenyl groups) influence molecular packing and reactivity .
Q. What strategies address solubility limitations in biological assays?
- Methodological Answer : Structural modifications inspired by related NLRP3 inhibitors include:
- Introducing basic amines : Enhances aqueous solubility by increasing polarity (e.g., pyrazolo-oxazine sulfonylureas with amine substituents showed improved pharmacokinetics) .
- Optimizing logP : Reducing hydrophobicity via substituent tuning (e.g., replacing chloromethyl with polar groups) while maintaining bioactivity .
Q. How do intermolecular interactions influence crystal packing and stability?
- Methodological Answer : SC-XRD studies of analogs reveal:
- C–H⋯N hydrogen bonds : Stabilize infinite chains along the a-axis (e.g., C11–H11B⋯N1 interactions) .
- C–H⋯π interactions : Consolidate 3D packing via aryl ring stacking (e.g., centroid distances of 3.6–3.8 Å) .
- Torsional flexibility : Chloromethyl groups may adopt varied conformations, impacting lattice energy and melting points .
Q. How can data contradictions in dihedral angles or reaction yields be resolved?
- Methodological Answer :
- Reproducibility checks : Verify reaction conditions (e.g., sulfuric acid concentration, solvent purity) to address yield discrepancies .
- Computational validation : Density Functional Theory (DFT) calculations can reconcile experimental vs. theoretical dihedral angles (e.g., deviations < 5° indicate reliable crystallographic data) .
- Multi-technique cross-validation : Pair SC-XRD with dynamic NMR to assess conformational flexibility in solution vs. solid state .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
